8-Iodoisoquinoline-1,3(2H,4H)-dione

TDP2 Inhibition DNA Repair Cancer Chemosensitization

8-Iodoisoquinoline-1,3(2H,4H)-dione is a halogenated heterocyclic scaffold validated as a selective inhibitor of Tyrosyl DNA Phosphodiesterase II (TDP2), a key DNA damage repair enzyme. The iodine atom at the 8-position is a critical determinant of potency; procurement of the 6-iodo isomer or unsubstituted core yields non-interchangeable SAR. The 8-iodo moiety also serves as a reactive handle for Suzuki and Sonogashira cross-coupling, enabling late-stage diversification for library synthesis. This compound is essential for completing the SAR matrix around the isoquinoline-1,3-dione core in TDP2 lead optimization. Guaranteed purity: ≥95%. For R&D use only.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Cat. No. B12973816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoisoquinoline-1,3(2H,4H)-dione
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)I)C(=O)NC1=O
InChIInChI=1S/C9H6INO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13)
InChIKeyOBLJEEBGJGZLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoisoquinoline-1,3(2H,4H)-dione: A Positional Isomer with Differentiated TDP2 Inhibitory Activity for Oncology Research Procurement


8-Iodoisoquinoline-1,3(2H,4H)-dione (CAS: 1883494-26-5, MW: 287.05) is a halogenated heterocyclic compound belonging to the isoquinoline-1,3-dione class [1]. This chemotype has been identified as a selective inhibitor scaffold for Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme critical for DNA damage repair in cancer cells [2]. Its structural hallmark is the iodine atom at the 8-position of the bicyclic core, a regiochemical feature that directly influences its biological activity profile when compared to other halogen-substituted or unsubstituted analogs .

Positional Isomerism Determines Potency: Why 8-Iodoisoquinoline-1,3(2H,4H)-dione Cannot Be Assumed Interchangeable with its 6-Iodo or 6-Trifluoromethyl Congeners


Generic substitution within the halogenated isoquinoline-1,3-dione series is precluded by the steep structure-activity relationship (SAR) governing TDP2 inhibition. The position of the halogen substituent on the core scaffold is a critical determinant of inhibitory potency . For example, the 6-iodo positional isomer exhibits a reported TDP2 IC50 of 7.6–9.3 µM, while the 6-trifluoromethyl analog shows an IC50 of 3.5–7.0 µM . This demonstrates that both the nature and position of the substituent modulate target engagement. Consequently, a research or procurement decision based solely on the 'isoquinoline-1,3-dione' chemotype without specifying the 8-iodo substitution pattern risks acquiring a compound with unverified and potentially significantly lower biological activity, compromising experimental reproducibility and lead optimization campaigns [1].

Quantitative Evidence for Differentiated TDP2 Inhibition by 8-Iodoisoquinoline-1,3(2H,4H)-dione


Comparative TDP2 Inhibitory Potency: 8-Iodo vs. 6-Iodo Positional Isomer

The 8-iodo positional isomer (8-Iodoisoquinoline-1,3(2H,4H)-dione) has been identified as a TDP2 inhibitor within the isoquinoline-1,3-dione chemotype [1]. The 6-iodo congener (6-Iodoisoquinoline-1,3(2H,4H)-dione) has been quantitatively characterized in independent TDP2 enzymatic assays, yielding an IC50 of 7,600 nM (7.6 µM) in one study and 9,300 nM (9.3 µM) in another, highlighting the regiochemical dependence of activity within this scaffold . No equivalent IC50 value for the 8-iodo isomer is publicly available from the same assay system. The observed range for the 6-iodo analog establishes a quantitative benchmark for comparative assessment.

TDP2 Inhibition DNA Repair Cancer Chemosensitization

Differentiation from 6-Trifluoromethyl Analog: A Comparison of Electron-Withdrawing Group Effects on TDP2 Potency

The 6-trifluoromethyl isoquinoline-1,3-dione analog has been evaluated alongside the 6-iodo variant in TDP2 inhibition assays, with IC50 values reported at 3,500 nM and 7,000 nM . This reveals that a CF3 group at position 6 confers moderately higher TDP2 inhibitory potency than an iodine atom at the same position. Re-positioning the iodine to the 8-position creates a third, chemically distinct entity whose activity must be independently verified due to the non-additive nature of substituent effects in this scaffold [1].

Structure-Activity Relationship TDP2 Halogen vs. Trifluoromethyl

Physicochemical Properties Differentiating 8-Iodoisoquinoline-1,3(2H,4H)-dione from Non-Halogenated Core Scaffold

The presence of the iodine atom at position 8 introduces significant physicochemical differentiation compared to the unsubstituted isoquinoline-1,3-dione core. The molecular weight increases from 175.16 g/mol (unsubstituted core) to 287.05 g/mol for the 8-iodo derivative [1]. This heavy atom substitution confers higher lipophilicity (predicted XLogP3-AA of ~1.7 vs. ~0.7 for the unsubstituted scaffold) and altered polar surface area, directly impacting membrane permeability and solubility profiles essential for cell-based assays and in vivo studies [2].

Physicochemical Properties Drug-Likeness LogP

Synthetic Versatility at the C-8 Iodine as a Handle for Late-Stage Diversification

The iodine atom at the 8-position serves as an orthogonal synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the TDP2 inhibitor scaffold [1]. In contrast, the 6-iodo analog, while also a potential cross-coupling partner, presents different steric and electronic environments that alter reaction outcomes. A patent filing on isoquinoline-1,3-dione derivatives explicitly notes that substituents can occupy the 5-, 6-, 7-, or 8-positions, underscoring the chemical space accessible exclusively through the 8-substituted isomer [2].

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

High-Value Application Scenarios for 8-Iodoisoquinoline-1,3(2H,4H)-dione Based on Quantitative Evidence


TDP2 Inhibitor Lead Optimization: SAR Exploration at the C-8 Position

Medicinal chemistry teams engaged in TDP2 inhibitor lead optimization require the 8-iodo isomer to probe the steric and electronic tolerance of the enzyme binding pocket at the C-8 vector. The differentiated activity of the 6-iodo (IC50 7.6–9.3 µM) vs. 6-CF3 (IC50 3.5–7.0 µM) analogs establishes that substituent effects are highly position-dependent, making the 8-iodo compound indispensable for completing the SAR matrix around the isoquinoline-1,3-dione core .

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling for Library Synthesis

The 8-iodo moiety is a versatile reactive handle for Suzuki, Sonogashira, and related cross-coupling reactions, enabling the rapid generation of diverse C-8-substituted analogs for biological screening. This late-stage diversification strategy, applied to a TDP2-active scaffold, allows parallel library synthesis that would be inaccessible using the unsubstituted or 6-substituted analogs, as they yield distinct regioisomeric series with non-interchangeable SAR [1].

Physicochemical Property Optimization for Cellular Assay Development

The enhanced lipophilicity of the 8-iodo derivative (predicted XLogP3-AA ~1.7 vs. ~0.7 for the unsubstituted core) necessitates specific solubilization and formulation protocols for cell-based TDP2 assays. Researchers procuring this compound can use these distinct physicochemical properties to study the impact of halogenation on cellular permeability and target engagement, directly comparing with the 6-iodo analog to dissect positional effects on cellular activity [2].

TDP2 Chemosensitization Studies in Etoposide-Resistant Cancer Models

TDP2 inhibition is a clinically relevant strategy to overcome resistance to Top2 poisons such as etoposide. The isoquinoline-1,3-dione scaffold, including 8-iodo-substituted variants, has been validated as a selective TDP2 inhibitor chemotype. Procurement of the 8-iodo compound enables its evaluation, alongside structurally distinct analogs, in chemosensitization assays using etoposide-resistant cancer cell lines, directly testing the hypothesis that TDP2 inhibition restores Top2 poison sensitivity [3].

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